L-enantiomer L-enantiomer
Brand Name: Vulcanchem
CAS No.: 198965-05-8
VCID: VC20886501
InChI: InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1
SMILES: CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Molecular Formula: C12H18O6
Molecular Weight: 258.27 g/mol

L-enantiomer

CAS No.: 198965-05-8

Cat. No.: VC20886501

Molecular Formula: C12H18O6

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

L-enantiomer - 198965-05-8

Specification

CAS No. 198965-05-8
Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
IUPAC Name (3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Standard InChI InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1
Standard InChI Key IVWWFWFVSWOTLP-YVZVNANGSA-N
Isomeric SMILES CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
SMILES CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Canonical SMILES CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator